tert-Butyl 2-[2-(ethoxysulfonyl)ethenyl]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-[2-(ethoxysulfonyl)ethenyl]pyrrolidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H23NO5S and a molecular weight of 305.39 g/mol . This compound is primarily used in research settings and is known for its unique structural features, which include a pyrrolidine ring and an ethoxysulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[2-(ethoxysulfonyl)ethenyl]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Introduction of the Ethoxysulfonyl Group: The ethoxysulfonyl group is introduced via a sulfonation reaction using ethoxysulfonyl chloride.
Ethenylation: The final step involves the addition of the ethenyl group through a vinylation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-[2-(ethoxysulfonyl)ethenyl]pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways .
Biology:
- Investigated for its potential biological activities, including antibacterial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 2-[2-(ethoxysulfonyl)ethenyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethoxysulfonyl group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
- tert-Butyl 2-[2-(methoxysulfonyl)ethenyl]pyrrolidine-1-carboxylate
- tert-Butyl 2-[2-(chlorosulfonyl)ethenyl]pyrrolidine-1-carboxylate
- tert-Butyl 2-[2-(ethoxysulfonyl)ethenyl]piperidine-1-carboxylate
Uniqueness:
- The presence of the ethoxysulfonyl group in tert-Butyl 2-[2-(ethoxysulfonyl)ethenyl]pyrrolidine-1-carboxylate provides unique reactivity and binding properties compared to its analogs.
- The pyrrolidine ring offers a distinct structural framework that can influence the compound’s biological activity and chemical stability .
Properties
Molecular Formula |
C13H23NO5S |
---|---|
Molecular Weight |
305.39 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-2-ethoxysulfonylethenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5S/c1-5-18-20(16,17)10-8-11-7-6-9-14(11)12(15)19-13(2,3)4/h8,10-11H,5-7,9H2,1-4H3/b10-8+ |
InChI Key |
ZAUDTJMQKKDGEU-CSKARUKUSA-N |
Isomeric SMILES |
CCOS(=O)(=O)/C=C/C1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOS(=O)(=O)C=CC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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